4,6-dichloro-3-methylpyridine-2-carbonitrile
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Overview
Description
4,6-Dichloro-3-methylpyridine-2-carbonitrile is an organic compound with the molecular formula C7H3Cl2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its applications in various fields, including organic synthesis, pharmaceuticals, agrochemicals, and dyestuff industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Dichloro-3-methylpyridine-2-carbonitrile can be synthesized through the cyanation of pyridine derivatives. One common method involves the reaction of pyridine with hydrogen cyanide, followed by oxidation to yield the desired compound . The reaction conditions typically require a catalyst and controlled temperature to ensure the desired product is obtained efficiently.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale cyanation reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-3-methylpyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex organic molecules .
Scientific Research Applications
4,6-Dichloro-3-methylpyridine-2-carbonitrile has a wide range of applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic compounds.
Pharmaceuticals: The compound is used as an intermediate in the production of various pharmaceutical agents.
Agrochemicals: It is utilized in the synthesis of pesticides and herbicides.
Dyestuff Industry: The compound is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4,6-dichloro-3-methylpyridine-2-carbonitrile involves its interaction with specific molecular targets, depending on its application. For instance, in pharmaceuticals, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets can vary based on the specific derivative or application .
Comparison with Similar Compounds
Similar Compounds
2,3,5-Trichloropyridine: Another chlorinated pyridine derivative with similar reactivity.
2-Chloro-4,6-dimethylpyridine-3-carbonitrile: A closely related compound with similar structural features.
4,6-Dichloro-2-methylpyrimidine: A pyrimidine derivative with comparable chemical properties.
Uniqueness
4,6-Dichloro-3-methylpyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
1393559-10-8 |
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Molecular Formula |
C7H4Cl2N2 |
Molecular Weight |
187.02 g/mol |
IUPAC Name |
4,6-dichloro-3-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C7H4Cl2N2/c1-4-5(8)2-7(9)11-6(4)3-10/h2H,1H3 |
InChI Key |
LUBKOKRXWDEJHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1Cl)Cl)C#N |
Purity |
95 |
Origin of Product |
United States |
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